7-Fluoro-6-methoxyquinolin-4-OL
Overview
Description
“7-Fluoro-6-methoxyquinolin-4-OL” is a heterocyclic organic compound. It has a molecular weight of 193.17 and a molecular formula of C10H8FNO2 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of 7-Fluoro-6-methoxyquinolin-4-OL involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The molecular structure of 7-Fluoro-6-methoxyquinolin-4-OL is represented by the InChI code: 1S/C10H8FNO2/c1-14-10-4-6-8 (5-7 (10)11)12-3-2-9 (6)13/h2-5H,1H3, (H,12,13) .
Physical And Chemical Properties Analysis
7-Fluoro-6-methoxyquinolin-4-OL is a powder that is stored at room temperature .
Scientific Research Applications
Chemical Education
Due to its interesting chemical and physical properties, 7-Fluoro-6-methoxyquinolin-4-OL can be used as a teaching aid in chemical education to demonstrate various chemical reactions and synthesis techniques.
Each of these applications leverages the unique chemical structure of 7-Fluoro-6-methoxyquinolin-4-OL, which includes a quinoline backbone known for its versatility in chemical reactions and biological importance .
Safety and Hazards
properties
IUPAC Name |
7-fluoro-6-methoxy-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHUKRUYDMEQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-methoxyquinolin-4-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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